N,N-Diallyl-5-methoxytryptamine

Descripción

Systematic Nomenclature and Molecular Formula

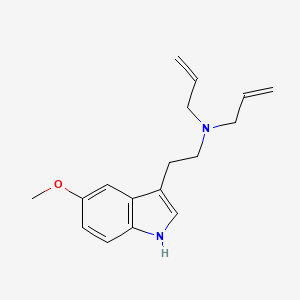

N,N-Diallyl-5-methoxytryptamine is chemically designated as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine , with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.369 g/mol . This compound belongs to the tryptamine class, featuring a 5-methoxy-substituted indole ring and dual allyl groups attached to the ethylamine side chain. Its systematic name reflects the substituents’ positions and the allyl functional groups’ configuration.

The compound is also known by the CAS registry number 928822-98-4 and the IUPAC name 5-methoxy-N,N-di-2-propen-1-yl-1H-indole-3-ethanamine . Structural analogs include 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) and DALT (N,N-diallyltryptamine), differing in substituent size and bonding.

Crystallographic Analysis and Solid-State Properties

The freebase form of this compound crystallizes in a monoclinic system with space group P2₁/n . Key unit cell parameters include:

| Parameter | Value (Å/°) |

|---|---|

| a | 6.1444 |

| b | 12.8514 |

| c | 19.3315 |

| β | 91.626 |

| Volume (V) | 1525.9 ų |

The indole core exhibits near-planar geometry, with a root-mean-square deviation of 0.015 Å . The ethylamine side chain adopts a C1—C8—C9—C10 torsion angle of 103.7° , indicating significant deviation from the indole plane.

Hydrogen Bonding and Packing

Molecules form N—H⋯N hydrogen bonds between the indole N-H and the amine nitrogen, creating zigzag chains with graph-set notation C⁷ along the a-axis. These chains interact through van der Waals forces, stabilizing the crystal lattice.

A water-soluble fumarate salt derivative (bis(5-methoxy-N,N-diallyltryptammonium) fumarate) crystallizes in a triclinic system (P1 ) with:

| Parameter | Value (Å/°) |

|---|---|

| a | 7.8791 |

| b | 9.2908 |

| c | 13.5352 |

| α | 108.081 |

| β | 104.365 |

| γ | 95.903 |

The fumarate dianion bridges cationic tryptamine units via N—H⋯O hydrogen bonds , forming one-dimensional chains.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (Freebase, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.90 | s | OCH₃ (methoxy) |

| 5.15–5.25 | m | Allyl CH₂ and CH groups |

| 7.00–7.30 | m | Indole aromatic protons |

| 8.0–8.5 | br s | NH (indole) |

¹³C NMR (Freebase) :

| δ (ppm) | Assignment |

|---|---|

| 55.8 | OCH₃ |

| 100.7 | Indole C2 |

| 111.2–131.8 | Aromatic carbons |

| 173.1 | Allyl CH₂ (C=N adjacent) |

¹H NMR (HCl Salt, D₂O) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.44 | d | Indole H6 |

| 7.27 | s | Indole H2 |

| 7.10 | d | Indole H4 |

| 6.94 | dd | Indole H7 |

| 5.91–5.56 | m | Allyl groups |

Infrared Spectroscopy (IR)

Freebase :

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2877 | C-H (aliphatic stretch) |

| 1587 | C=C (aromatic) |

| 1493 | C-N (tertiary amine) |

| 1462 | C-H (bending) |

HCl Salt :

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3165 | N-H (amine) |

| 2528 | C-H (aliphatic stretch) |

| 2505 | C-N (quaternary ammonium) |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) of the freebase reveals:

| m/z | Base Peak (%) | Fragmentation Pattern |

|---|---|---|

| 270 | 100 | [M]⁺ (molecular ion) |

| 241 | 45 | Loss of CH₂=CH₂ (allyl) |

| 229 | 25 | Further fragmentation |

| 199 | 20 | Indole core |

Retention time: 14.548 minutes (DB-1 MS column, 1 μL injection).

X-Ray Powder Diffraction (XRPD) Profiling

While specific XRPD data for this compound is not publicly reported, its crystalline forms are typically characterized using single-crystal X-ray diffraction (SCXRD). The fumarate salt’s synthesis involved recrystallization from aqueous solutions to obtain monocrystals suitable for SCXRD analysis. For quality control, XRPD patterns would validate the crystalline phase purity and polymorphic stability of pharmaceutical formulations.

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-metoxidalt implica la reacción de 5-metoxindol con N,N-dialiamina. La reacción generalmente ocurre en presencia de una base como el hidruro de sodio o el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida o el tetrahidrofurano a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de 5-metoxidalt sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de reactores grandes y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto luego se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

5-metoxidalt experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono o ácidos específicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, triptaminas reducidas y derivados de triptaminas sustituidos .

Aplicaciones Científicas De Investigación

5-metoxidalt se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos del estado de ánimo y cefaleas en racimos. También se ha utilizado en la investigación para comprender la farmacología de las triptaminas y sus interacciones con los receptores de serotonina . Además, el compuesto se ha explorado por su posible uso en toxicología forense y química analítica .

Mecanismo De Acción

El mecanismo de acción de 5-metoxidalt implica su interacción con varios receptores de serotonina, incluidos los receptores 5-HT1A, 5-HT2A y 5-HT2C. El compuesto actúa como un agonista en estos receptores, lo que lleva a un aumento de la liberación de serotonina y la modulación de la actividad de los neurotransmisores. Esta interacción es responsable de sus efectos psicoactivos y terapéuticos .

Comparación Con Compuestos Similares

Key Observations :

- The methoxy group enhances lipid solubility and 5-HT receptor affinity relative to unsubstituted tryptamines like DMT .

Pharmacological and Receptor Binding Profiles

Serotonin Receptor Interactions

Tryptamines primarily target 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. Comparative data (Table 2):

Key Observations :

Metabolic and Toxicological Profiles

- Metabolism : 5-MeO-DALT undergoes hepatic oxidation via CYP2D6, producing inactive metabolites, whereas 5-MeO-DMT is metabolized to bioactive 5-methoxyindoleacetic acid .

- Toxicity : 5-MeO-DALT is associated with delirium and tachycardia in overdose cases, but fewer severe reactions compared to 5-MeO-DIPT (renal toxicity) or bufotenine (hypertensive crises) .

Legal and Analytical Considerations

Actividad Biológica

N,N-Diallyl-5-methoxytryptamine, commonly referred to as 5-MeO-DALT, is a synthetic tryptamine derivative that exhibits significant biological activity, particularly at serotonin receptors. This article delves into its pharmacological profile, effects on the central nervous system, and relevant case studies that illustrate its impact on human health.

Pharmacological Profile

5-MeO-DALT primarily interacts with various serotonin (5-HT) receptors, which play crucial roles in mood regulation, cognition, and perception. The compound shows notable activity at the following receptors:

| Receptor | Activity |

|---|---|

| 5-HT1A | High |

| 5-HT1D | High |

| 5-HT2B | High |

| 5-HT6 | High |

| 5-HT7 | High |

| 5-HT2A | Moderate |

Research indicates that while 5-MeO-DALT is less active at the 5-HT2A receptor compared to other psychedelics, it still contributes to psychotropic effects through its action on other serotonin subtypes .

Biological Effects

The biological effects of 5-MeO-DALT can be categorized into therapeutic potential and adverse reactions:

Therapeutic Potential

There is emerging interest in the therapeutic applications of 5-MeO-DALT, particularly for mood disorders. Its serotonergic activity suggests potential benefits in treating depression and anxiety disorders. Studies have shown that compounds like 5-MeO-DALT may enhance mood and induce feelings of euphoria .

Adverse Reactions

Despite its potential therapeutic uses, 5-MeO-DALT has been associated with several adverse effects:

- Acute Delirium : Reports indicate cases of acute delirium following use, characterized by confusion and altered mental status .

- Rhabdomyolysis : There are documented instances where users developed rhabdomyolysis, a serious condition resulting from muscle breakdown .

- Neurological Symptoms : A case study highlighted myoclonus as a neurological manifestation of 5-MeO-DALT abuse, raising concerns about its safety profile .

Case Studies

Several case studies provide insights into the real-world implications of using 5-MeO-DALT:

- Case of Acute Toxicity : A young adult presented to an emergency room after ingesting a capsule containing an unknown quantity of 5-MeO-DALT. Symptoms included severe agitation, tachycardia, and rhabdomyolysis. The patient required intensive care but ultimately recovered .

- Myoclonus Induction : A report detailed the first known case of myoclonus linked to 5-MeO-DALT use. The patient exhibited involuntary muscle jerks and was treated with benzodiazepines for sedation .

- Fatal Incident : In a tragic case, a man under the influence of 5-MeO-DALT was involved in a fatal accident. Post-mortem analysis revealed significant levels of the compound alongside alcohol, indicating potential interactions that could exacerbate impairments in motor function .

Q & A

Q. Q1: What analytical methods are recommended for the identification and purity assessment of N,N-diallyl-5-methoxytryptamine in synthesized samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a robust method for qualitative analysis. A typical protocol involves dissolving the sample in methanol via ultrasonic extraction, followed by GC-MS analysis. Key diagnostic fragments include m/z 110.1 (base peak), 270.1 (molecular ion), and 174.1, which correspond to cleavage patterns of the diallyl and methoxyindole moieties . Retention time (e.g., tR = 10.45 min) and spectral matching against reference libraries are critical for confirmation.

Q. Q2: How does the molecular structure of 5-MeO-DALT influence its physicochemical properties?

A: The compound (C17H22N2O, MW 270.38) features a planar indole core with a methoxy group at the 5-position and diallyl substituents on the ethylamine side chain. The diallyl groups increase lipophilicity compared to non-alkylated tryptamines, impacting solubility and membrane permeability. X-ray crystallography confirms a monoclinic crystal system (space group P21/n) with hydrogen bonding (N–H⋯N) stabilizing the lattice .

Advanced Research Questions

Q. Q3: What experimental strategies are employed to resolve contradictions in receptor binding data for 5-MeO-DALT?

A: Discrepancies in 5-HT receptor affinity (e.g., higher activity at 5-HT1A/2B vs. 5-HT2A) can arise from assay conditions (e.g., radioligand choice, cell lines). To address this:

Q. Q4: How can researchers design studies to investigate the metabolic pathways and pharmacokinetics of 5-MeO-DALT in vivo?

A:

- Metabolite Profiling: Use LC-HR-MS/MS to detect phase I metabolites (e.g., N-dealkylation, hydroxylation) and phase II conjugates in urine or plasma .

- Enzyme Mapping: Incubate 5-MeO-DALT with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify major metabolizing enzymes .

- Pharmacokinetic Modeling: Apply compartmental models to plasma concentration-time data, accounting for rapid onset/offset kinetics reported in human studies .

Q. Q5: What methodologies are used to synthesize isotopically labeled analogs of 5-MeO-DALT for tracer studies?

A: Deuterated analogs (e.g., [D4]-5-MeO-DALT) can be synthesized via microwave-accelerated alkylation of 5-methoxytryptamine with deuterated allyl halides. Purification by flash chromatography and characterization via <sup>1</sup>H/<sup>13</sup>C NMR and ESI-TOF-MS ensures isotopic integrity . These tracers are critical for mass spectrometry-based quantification in biological matrices.

Q. Q6: How do crystallographic data inform the structure-activity relationships (SAR) of 5-MeO-DALT analogs?

A: The crystal structure reveals a C1–C8–C9–C10 torsion angle of 103.7° in the ethylamine side chain, which sterically influences receptor docking. Modifying the allyl groups (e.g., replacing with cyclopropyl or fluorinated chains) alters this conformation, impacting 5-HT receptor selectivity. Computational docking (e.g., AutoDock Vina) paired with synthetic SAR studies can validate these hypotheses .

Q. Q7: What are the key considerations for detecting 5-MeO-DALT in forensic or toxicological samples?

A:

- Sample Preparation: Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using mixed-mode cartridges improves recovery from blood/urine .

- Detection Limits: GC-EI-MS achieves limits of quantification (LOQ) < 1 ng/mL, while LC-MS/MS offers higher sensitivity for polar metabolites .

- Cross-Validation: Compare results with immunoassays (e.g., ELISA) to mitigate false positives from structurally related tryptamines .

Q. Q8: How can researchers address the potential entourage effects of 5-MeO-DALT in complex mixtures (e.g., natural sources or polydrug use)?

A:

- Bioassay-Guided Fractionation: Isolate 5-MeO-DALT from mixtures (e.g., toad secretions) and test individual components in rodent models or in vitro receptor assays .

- Synergy Studies: Use isobolographic analysis to quantify interactions with co-occurring tryptamines (e.g., 5-MeO-DMT) .

- Neuroimaging: fMRI or PET imaging in primates can assess functional changes in serotonin pathways during co-administration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.